

1-(Bromomethyl)-2-fluoro-4-nitrobenzene chemical properties

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Compound of Interest

Compound Name: 1-(Bromomethyl)-2-fluoro-4-nitrobenzene

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An In-depth Technical Guide to **1-(Bromomethyl)-2-fluoro-4-nitrobenzene**: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** (CAS No. 127349-56-8), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, predictable spectroscopic signatures, a plausible synthetic route, its reactivity profile, and its role as a versatile building block in medicinal chemistry.

Physicochemical and Structural Properties

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a trifunctionalized aromatic compound. The unique arrangement of a reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom makes it a valuable reagent in complex organic synthesis. The fluorine and nitro groups significantly influence the reactivity of the aromatic ring and the adjacent bromomethyl group, providing a handle for diverse chemical transformations.

Property	Value	Source
IUPAC Name	1-(Bromomethyl)-2-fluoro-4-nitrobenzene	N/A
CAS Number	127349-56-8	[1]
Molecular Formula	C ₇ H ₅ BrFNO ₂	[1]
Molecular Weight	234.02 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1[O-])F)CBr</chem>	[1]
InChIKey	Not readily available	N/A
Appearance	Predicted to be a solid at room temperature	Inferred from isomers
Melting/Boiling Point	Experimental data not readily available	N/A

Spectroscopic Analysis (Predicted)

While experimental spectra for **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for reaction monitoring and quality control during its synthesis and subsequent use.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the three aromatic protons.

- Benzylic Protons (-CH₂Br):** A singlet is expected around δ 4.6-4.8 ppm. Benzylic protons adjacent to electron-withdrawing groups are typically deshielded into this region.
- Aromatic Protons:** The three protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

- H-3: This proton is ortho to the nitro group and meta to the bromomethyl group. It will likely appear as a doublet of doublets around δ 8.3-8.5 ppm.
- H-5: This proton is ortho to the fluorine and meta to the nitro group. It is expected to be a doublet of doublets around δ 8.1-8.3 ppm.
- H-6: This proton is ortho to the bromomethyl group and meta to the fluorine. It will likely appear as a doublet of doublets around δ 7.7-7.9 ppm.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will show seven distinct signals. The presence of fluorine will cause characteristic C-F coupling.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Predicted C-F Coupling (J, Hz)	Rationale
-CH ₂ Br	30-33	~2-5 (^2JCF)	Typical for a benzylic bromide.
C-F	160-164	~240-250 (^1JCF)	Large one-bond coupling is characteristic.
C-NO ₂	147-150	~8-10 (^3JCF)	Deshielded by the nitro group.
C-CH ₂ Br	135-138	~4-6 (^3JCF)	Quaternary carbon attached to the side chain.
C-H (ortho to NO ₂)	128-131	~8-10 (^2JCF)	Influenced by the adjacent nitro group.
C-H (ortho to F)	124-127	~20-25 (^2JCF)	Significant two-bond coupling to fluorine.
C-H (ortho to CH ₂ Br)	115-118	~4-6 (^4JCF)	Shielded relative to other aromatic carbons.

Predicted IR and Mass Spectra

- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the nitro group (asymmetric and symmetric stretches at $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$, respectively), C-F stretch ($\sim 1200\text{-}1250\text{ cm}^{-1}$), C-Br stretch ($\sim 600\text{-}700\text{ cm}^{-1}$), and aromatic C-H stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$).
- Mass Spectrometry (EI): The mass spectrum should show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ due to the presence of bromine (^{79}Br and ^{81}Br). Key fragmentation pathways would include the loss of the bromine radical ($\bullet\text{Br}$) to form the stable benzyl cation, and the loss of the nitro group ($\bullet\text{NO}_2$).

Synthesis and Mechanism

A highly plausible and efficient method for the synthesis of **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** is the radical bromination of the corresponding toluene derivative, 2-fluoro-1-methyl-4-nitrobenzene. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

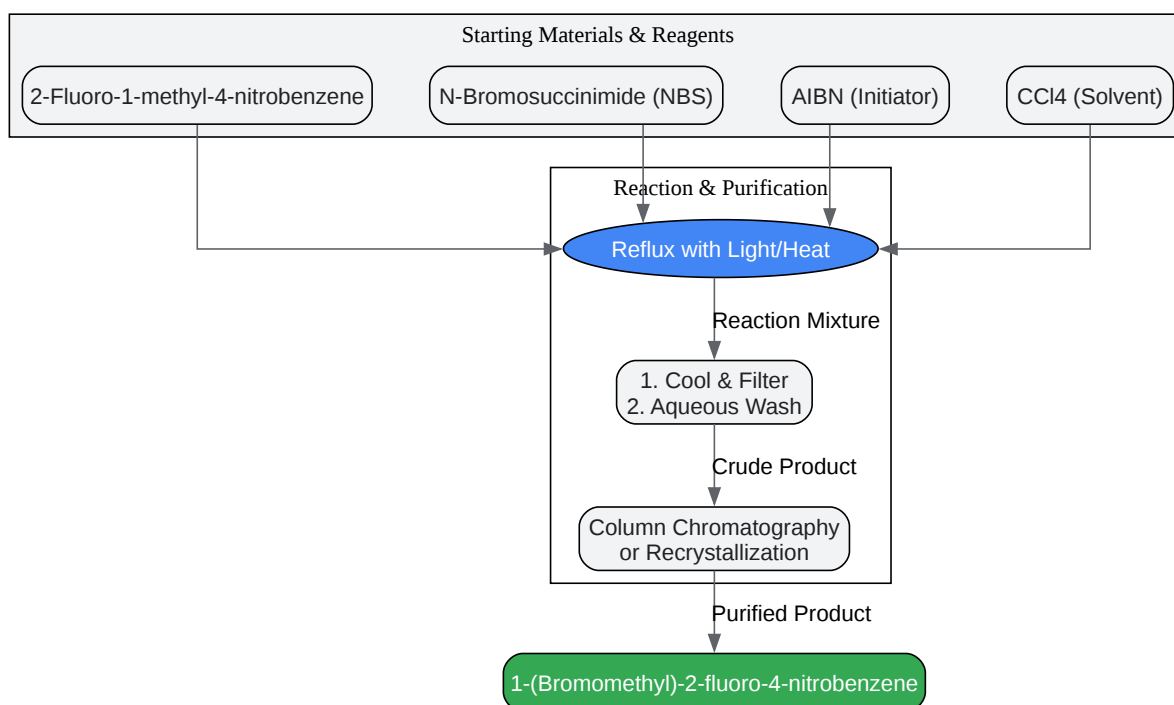
Proposed Synthesis Protocol:

- Reaction Setup: To a solution of 2-fluoro-1-methyl-4-nitrobenzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl_4) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).
- Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq). The choice of initiator is critical; AIBN is often preferred for its more predictable decomposition kinetics.
- Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl_4) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the homolytic cleavage of the initiator and bromine source.
- Monitoring: Monitor the reaction progress by TLC or GC-MS. A key indicator of reaction completion is the consumption of the starting material and the disappearance of solid NBS.

(which is denser than CCl_4) and the appearance of succinimide (which is less dense and will float).[2][3]

- Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
- Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **1-(Bromomethyl)-2-fluoro-4-nitrobenzene**.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **1-(Bromomethyl)-2-fluoro-4-nitrobenzene**.

Chemical Reactivity and Applications in Drug Discovery

The utility of **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** stems from its nature as a bifunctional electrophile. The bromomethyl group is a potent alkylating agent, while the fluoronitro-substituted aromatic ring is activated for nucleophilic aromatic substitution (S_NAr).

Reactivity as an Alkylating Agent

The C-Br bond in the benzylic position is polarized and weakened by the adjacent aromatic ring, making it an excellent leaving group in nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of the 2-fluoro-4-nitrobenzyl moiety onto various nucleophiles.

A specific application of this reactivity is found in the synthesis of GPR35 modulators.[4] In a documented procedure, **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** is reacted with an alcohol, such as cyclopropylmethanol, to form an ether linkage.[4] This reaction proceeds via a classic S_N2 mechanism where the oxygen of the alcohol attacks the benzylic carbon, displacing the bromide ion.



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Caption: General S_N2 reactivity of **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** with nucleophiles.

Significance in Medicinal Chemistry

The incorporation of fluorine and nitro groups into drug candidates is a well-established strategy in medicinal chemistry.

- **Fluorine:** The presence of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. [5] It can also increase binding affinity to target proteins and improve pharmacokinetic properties like lipophilicity, which aids in crossing biological membranes.[6]
- **Nitro Group:** While often used as a synthetic handle that can be reduced to an amine, the nitro group itself is a feature in several approved drugs, acting as a bioisostere or a key pharmacophoric element.[7]

The title compound serves as a valuable building block for introducing the 2-fluoro-4-nitrobenzyl scaffold, which can be further elaborated. For instance, the nitro group can be

readily reduced to an amine, providing a new site for diversification through amide bond formation, reductive amination, or diazotization reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-(Bromomethyl)-2-fluoro-4-nitrobenzene** (CAS 127349-56-8) is not readily available in public databases. However, based on the known hazards of its structural isomers and related benzylic bromides, a high degree of caution is warranted.

- GHS Hazard Classification (Inferred):
 - Skin Corrosion/Irritation (Category 1B/1C): H314 - Causes severe skin burns and eye damage.[8] Benzylic bromides are potent lachrymators and are highly irritating and corrosive to skin, eyes, and mucous membranes.
 - Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[8]
 - Acute Toxicity, Inhalation: May be harmful or toxic if inhaled.
 - Respiratory Sensitization: May cause respiratory irritation.
- Recommended Handling Procedures:
 - Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles and a face shield.
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
 - Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on data for structurally similar compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.

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